molecular formula C15H10N4O B6577185 3-cyano-N-(1H-indazol-6-yl)benzamide CAS No. 1219903-48-6

3-cyano-N-(1H-indazol-6-yl)benzamide

Cat. No.: B6577185
CAS No.: 1219903-48-6
M. Wt: 262.27 g/mol
InChI Key: IRFSQXIWCGLALE-UHFFFAOYSA-N
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Description

3-cyano-N-(1H-indazol-6-yl)benzamide is a heterocyclic compound that contains both an indazole and a benzamide moiety. Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to improve yields and reduce byproducts .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(1H-indazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the indazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized indazole and benzamide compounds.

Scientific Research Applications

3-cyano-N-(1H-indazol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(1H-indazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites on enzymes, inhibiting their activity. This can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(1-methyl-1H-indazol-6-yl)benzamide: Similar structure but with a methyl group on the indazole ring.

    N-(1H-indazol-6-yl)benzamide: Lacks the cyano group, which may affect its biological activity.

    3-cyano-N-(1H-indazol-5-yl)benzamide: Similar but with the cyano group on a different position of the indazole ring.

Uniqueness

3-cyano-N-(1H-indazol-6-yl)benzamide is unique due to the specific positioning of its functional groups, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

3-cyano-N-(1H-indazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c16-8-10-2-1-3-11(6-10)15(20)18-13-5-4-12-9-17-19-14(12)7-13/h1-7,9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFSQXIWCGLALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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